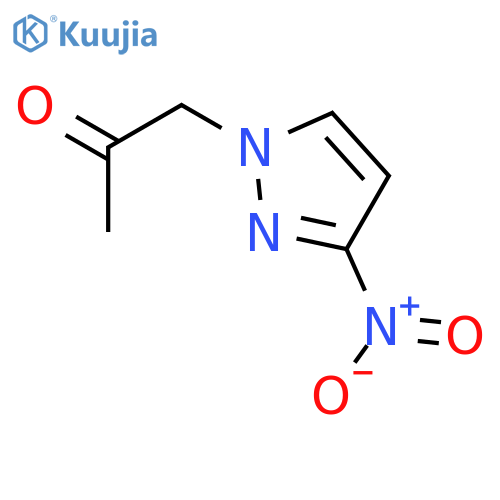Cas no 131394-08-6 (1-(3-Nitro-1H-pyrazol-1-yl)acetone)

131394-08-6 structure
商品名:1-(3-Nitro-1H-pyrazol-1-yl)acetone
CAS番号:131394-08-6
MF:C6H7N3O3
メガワット:169.13808
MDL:MFCD00459729
CID:875272
1-(3-Nitro-1H-pyrazol-1-yl)acetone 化学的及び物理的性質
名前と識別子
-
- 1-(3-nitro-1H-pyrazol-1-yl)propan-2-one
- 1-(3-nitropyrazol-1-yl)propan-2-one
- AKOS B021108
- 1-(3-nitropyrazolyl)acetone
- AC1LEPPR
- CTK4B7254
- MolPort-000-891-268
- SBB032392
- STK751454
- ART-CHEM-BB B021108
- CHEMBRDG-BB 5304817
- 1-(3-NITRO-1H-PYRAZOL-1-YL)ACETONE
- 1-(3-NITRO-PYRAZOL-1-YL)-PROPAN-2-ONE
- 1-(3-nitro-1H-pyrazol-1-yl)acetone(SALTDATA: FREE)
- 1-(3-Nitro-1H-pyrazol-1-yl)acetone
-
- MDL: MFCD00459729
- インチ: InChI=1S/C6H7N3O3/c1-5(10)4-8-3-2-6(7-8)9(11)12/h2-3H,4H2,1H3
- InChIKey: RIBGYLUDUASCIU-UHFFFAOYSA-N
- ほほえんだ: CC(=O)CN1C=CC(=N1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 169.04900
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 80.71000
- LogP: 0.90350
1-(3-Nitro-1H-pyrazol-1-yl)acetone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N497175-50mg |
1-(3-Nitro-1H-pyrazol-1-yl)acetone |
131394-08-6 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N497175-10mg |
1-(3-Nitro-1H-pyrazol-1-yl)acetone |
131394-08-6 | 10mg |
$ 50.00 | 2022-06-03 | ||
| abcr | AB219480-1 g |
1-(3-Nitro-1H-pyrazol-1-yl)acetone; 95% |
131394-08-6 | 1g |
€63.70 | 2022-03-04 | ||
| abcr | AB219480-1g |
1-(3-Nitro-1H-pyrazol-1-yl)acetone, 95%; . |
131394-08-6 | 95% | 1g |
€94.10 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1395232-1g |
1-(3-Nitro-1H-pyrazol-1-yl)propan-2-one |
131394-08-6 | 97% | 1g |
¥795.00 | 2024-08-09 | |
| A2B Chem LLC | AA41380-250mg |
1-(3-Nitro-1h-pyrazol-1-yl)acetone |
131394-08-6 | 95% | 250mg |
$23.00 | 2024-04-20 | |
| Ambeed | A257181-1g |
1-(3-Nitro-1H-pyrazol-1-yl)propan-2-one |
131394-08-6 | 97% | 1g |
$86.0 | 2024-04-24 | |
| TRC | N497175-100mg |
1-(3-Nitro-1H-pyrazol-1-yl)acetone |
131394-08-6 | 100mg |
$ 80.00 | 2022-06-03 | ||
| 1PlusChem | 1P000WJO-1g |
2-Propanone, 1-(3-nitro-1H-pyrazol-1-yl)- |
131394-08-6 | 95% | 1g |
$61.00 | 2025-02-18 |
1-(3-Nitro-1H-pyrazol-1-yl)acetone 関連文献
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
131394-08-6 (1-(3-Nitro-1H-pyrazol-1-yl)acetone) 関連製品
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
